molecular formula C8H18N2O B8157156 (R)-3-amino-N,N-diethylbutanamide

(R)-3-amino-N,N-diethylbutanamide

Cat. No.: B8157156
M. Wt: 158.24 g/mol
InChI Key: WVZARMKJENJIAB-SSDOTTSWSA-N
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Description

®-3-amino-N,N-diethylbutanamide is an organic compound with a chiral center, making it an enantiomer. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both an amine and an amide functional group in its structure allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-N,N-diethylbutanamide can be achieved through several methods. One common approach involves the chiral resolution of 3-(t-butoxycarbonyl-amino) butyric acid, followed by reduction and deprotection steps. The process typically involves:

Industrial Production Methods: For industrial-scale production, the process is optimized for high yield and purity. The use of inexpensive and readily available starting materials, along with mild reaction conditions, ensures the process is economically viable and environmentally friendly. Techniques such as continuous flow chemistry and catalytic hydrogenation may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: ®-3-amino-N,N-diethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

®-3-amino-N,N-diethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-amino-N,N-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • ®-3-amino-N,N-dimethylbutanamide
  • ®-3-amino-N,N-diethylpropanamide
  • (S)-3-amino-N,N-diethylbutanamide

Uniqueness: ®-3-amino-N,N-diethylbutanamide is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to its analogs, it may exhibit different reactivity and biological activity due to its stereochemistry .

Properties

IUPAC Name

(3R)-3-amino-N,N-diethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZARMKJENJIAB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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